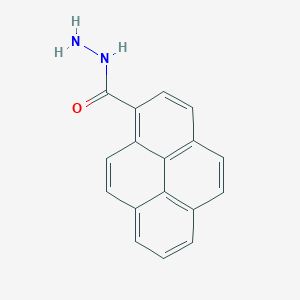

Pyrene-1-carbohydrazide

Description

BenchChem offers high-quality Pyrene-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrene-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H12N2O |

|---|---|

Molecular Weight |

260.29 g/mol |

IUPAC Name |

pyrene-1-carbohydrazide |

InChI |

InChI=1S/C17H12N2O/c18-19-17(20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,18H2,(H,19,20) |

InChI Key |

VLRKTIXKKUGTNT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NN |

Origin of Product |

United States |

Foundational & Exploratory

Pyrene-1-carbohydrazide: A Technical Guide to Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyrene-1-carbohydrazide, a fluorescent molecule with potential applications in chemical and biological research. The document details a proposed synthetic pathway, summarizes its expected physicochemical and biological properties based on available data for related compounds, and includes detailed experimental protocols.

Synthesis of Pyrene-1-carbohydrazide

The synthesis of Pyrene-1-carbohydrazide can be achieved through a multi-step process starting from pyrene. The proposed pathway involves the synthesis of key intermediates: 1-bromopyrene, 1-pyrenecarbaldehyde, and pyrene-1-carboxylic acid.

Synthetic Workflow

The overall synthetic scheme is outlined below.

An In-depth Technical Guide to Pyrene-1-carbohydrazide: Chemical Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrene-1-carbohydrazide is a fluorescent molecule of significant interest in various scientific domains, particularly in the development of novel analytical probes and for cellular imaging. Its unique photophysical properties, stemming from the pyrene moiety, make it a versatile tool for sensitive detection and visualization applications. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for Pyrene-1-carbohydrazide. Furthermore, it explores its applications as a fluorescent probe, offering insights into its potential use in biological and chemical research.

Chemical Structure and Properties

Pyrene-1-carbohydrazide is a derivative of pyrene, a polycyclic aromatic hydrocarbon, characterized by the presence of a carbohydrazide group (-CONHNH₂) attached to the C1 position of the pyrene ring.

Table 1: Chemical and Physical Properties of Pyrene-1-carbohydrazide

| Property | Value | Reference |

| CAS Number | 32089-54-6 | [1][2] |

| Molecular Formula | C₁₇H₁₂N₂O | [1][2] |

| Molecular Weight | 260.29 g/mol | [2] |

| Appearance | Likely a solid powder | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Inferred |

| Fluorescence | Exhibits characteristic blue fluorescence of the pyrene moiety | [3][4] |

Synthesis of Pyrene-1-carbohydrazide

Experimental Protocol: A Proposed Synthesis Route

Step 1: Nitration of Pyrene to 1-Nitropyrene

-

Dissolve pyrene in a suitable solvent such as acetic anhydride.

-

Add a nitrating agent, for instance, copper(II) nitrate, to the solution.

-

Heat the reaction mixture to facilitate the nitration process.

-

After the reaction is complete, cool the mixture and isolate the crude 1-nitropyrene by filtration.

-

Purify the product by column chromatography.[5]

Step 2: Reduction of 1-Nitropyrene to 1-Aminopyrene

-

Dissolve 1-nitropyrene in ethanol.

-

Add a reducing agent, such as sodium borohydride in the presence of copper(II) sulfate, to the solution.[5]

-

Reflux the mixture to ensure complete reduction.

-

After cooling, remove the solvent under reduced pressure.

-

Extract the 1-aminopyrene using an organic solvent like dichloromethane and purify as necessary.[5]

Step 3: Conversion of 1-Aminopyrene to Pyrene-1-carbohydrazide

This step can be achieved through the formation of a diazonium salt followed by reaction with a carbohydrazide precursor or, more directly, by reacting a pyrene-1-carbonyl derivative with hydrazine. A common method for synthesizing hydrazides is the reaction of an acyl chloride with hydrazine hydrate.

-

Convert 1-aminopyrene to pyrene-1-carboxylic acid through a Sandmeyer-type reaction or other established methods.

-

Activate the carboxylic acid by converting it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).

-

React the pyrene-1-carbonyl chloride with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or tetrahydrofuran, at a controlled temperature.

-

Upon completion of the reaction, the product, Pyrene-1-carbohydrazide, can be isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Analytical Characterization

A comprehensive analysis of Pyrene-1-carbohydrazide is essential to confirm its structure and purity. This involves a combination of spectroscopic and chromatographic techniques. While specific, experimentally-validated spectra for Pyrene-1-carbohydrazide are not widely published, the expected analytical data can be inferred from the analysis of closely related pyrene derivatives.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the nine protons of the pyrene ring system. The protons of the carbohydrazide group (-CONHNH₂) would likely appear as broad singlets at a higher chemical shift, and their position could be solvent-dependent.[5][6]

¹³C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (typically δ 120-135 ppm) for the sixteen carbons of the pyrene core. The carbonyl carbon of the carbohydrazide group is expected to appear at a significantly downfield chemical shift (around δ 160-170 ppm).[5][6]

Table 2: Predicted NMR Data for Pyrene-1-carbohydrazide

| Technique | Predicted Chemical Shifts (δ, ppm) |

| ¹H NMR | Aromatic protons: ~7.5 - 9.0; -NH-NH₂ protons: variable, likely > 8.0 |

| ¹³C NMR | Aromatic carbons: ~120 - 135; Carbonyl carbon: ~160 - 170 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for Pyrene-1-carbohydrazide

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3200 - 3400 (two bands) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C=O stretch (amide I) | ~1650 |

| N-H bend (amide II) | ~1550 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-H bend (aromatic) | 675 - 900 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Pyrene-1-carbohydrazide (C₁₇H₁₂N₂O), the expected molecular ion peak [M]⁺ would be at m/z 260.29. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Pyrene-1-carbohydrazide and for its quantification in various matrices. A reversed-phase HPLC method with fluorescence detection is highly suitable due to the inherent fluorescence of the pyrene moiety.

Experimental Protocol: HPLC-FLD Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for the pyrene fluorophore (e.g., Excitation: ~340 nm, Emission: ~380-400 nm).

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) and filter before injection.

Applications as a Fluorescent Probe

Pyrene and its derivatives are well-known for their unique photophysical properties, including a long fluorescence lifetime and the ability to form excimers, making them excellent candidates for fluorescent probes. Pyrene-1-carbohydrazide, with its reactive carbohydrazide group, can be utilized for labeling biomolecules or as a chemosensor for detecting specific analytes.

Detection of Metal Ions

Derivatives of pyrene-acylhydrazone have been successfully employed as "turn-on" fluorescent probes for the sensitive and selective detection of metal ions, such as Cu²⁺.[3] The binding of the metal ion to the hydrazone moiety can modulate the photophysical properties of the pyrene fluorophore, leading to a change in fluorescence intensity.

References

- 1. yottadeft.com [yottadeft.com]

- 2. 32089-54-6|Pyrene-1-carbohydrazide|BLD Pharm [bldpharm.com]

- 3. Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. preprints.org [preprints.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Properties of Pyrene-1-carbohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Pyrene-1-carbohydrazide, a versatile fluorescent probe with significant applications in chemical sensing and bioimaging. This document details its synthesis, photophysical characteristics, and key applications, with a focus on its use as a "turn-on" fluorescent sensor for copper ions.

Introduction

Pyrene-1-carbohydrazide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its distinctive photophysical properties. Pyrene exhibits a strong blue fluorescence with a long fluorescence lifetime, making it an excellent fluorophore for various applications.[1][2] The introduction of a carbohydrazide functional group to the pyrene core creates a reactive moiety that can be utilized for conjugation to other molecules or for direct interaction with specific analytes. This functionalization allows Pyrene-1-carbohydrazide and its derivatives to serve as highly sensitive and selective fluorescent probes.[3][4]

One of the most notable applications of Pyrene-1-carbohydrazide is in the detection of metal ions, particularly copper (Cu²⁺).[1][4] The interaction with Cu²⁺ can lead to a significant change in the fluorescence properties of the molecule, often resulting in a "turn-on" fluorescence response, where the emission intensity is greatly enhanced upon binding the analyte.[1][4] This characteristic, coupled with the inherent photophysical advantages of the pyrene moiety, makes Pyrene-1-carbohydrazide a valuable tool in environmental monitoring, biological research, and drug development.

Synthesis of Pyrene-1-carbohydrazide

The synthesis of Pyrene-1-carbohydrazide typically proceeds through a two-step process starting from pyrene. First, pyrene is converted to a carboxylic acid derivative, which is then reacted with hydrazine hydrate to form the final product. A common route involves the synthesis of 1-pyrenecarbaldehyde as an intermediate.

Experimental Protocol: Synthesis of 1-Pyrenecarbaldehyde

This protocol is adapted from a procedure for the synthesis of 1-bromopyrene and its subsequent conversion to 1-pyrenecarbaldehyde.[5]

Materials:

-

1-Bromopyrene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry deoxygenated Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Ethanol

Procedure:

-

A 500-mL, one-necked, round-bottomed Schlenk flask is equipped with a magnetic stir bar.

-

1-Bromopyrene is added to the flask, which is then sealed with a rubber septum, evacuated, and purged with nitrogen three times.

-

Dry, deoxygenated THF is added under a nitrogen atmosphere, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium in hexanes is added dropwise via syringe over 15 minutes, and the mixture is stirred at -78 °C for 1 hour.

-

Anhydrous DMF is added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight.

-

The reaction is quenched by carefully pouring the mixture into a rapidly stirred mixture of concentrated HCl and water.

-

Diethyl ether is added, and the organic phase is separated, washed with water, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the resulting solid is purified by recrystallization from ethanol to yield 1-pyrenecarbaldehyde.

Experimental Protocol: Synthesis of Pyrene-1-carbohydrazide

This protocol describes the conversion of a pyrene carboxylic acid derivative (in this case, formed in situ from the aldehyde) to the carbohydrazide. This is a general method for carbohydrazide synthesis.

Materials:

-

1-Pyrenecarbaldehyde

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

Procedure:

-

Dissolve 1-pyrenecarbaldehyde in ethanol in a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution.

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The resulting precipitate of Pyrene-1-carbohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Spectroscopic Properties

The spectroscopic properties of Pyrene-1-carbohydrazide are dominated by the pyrene chromophore. Key characteristics include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation

| Spectroscopic Parameter | Value | Solvent/Conditions |

| Absorption Maxima (λabs) | ~345 nm, with vibronic bands at ~328 nm and ~315 nm | Cyclohexane[4] |

| Molar Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ at 335.2 nm (for pyrene) | Cyclohexane[4] |

| Emission Maxima (λem) | ~375 nm, ~395 nm (vibronic bands) | Cyclohexane[4] |

| Fluorescence Quantum Yield (ΦF) | ~0.32 (for pyrene) | Cyclohexane[4] |

| Fluorescence Lifetime (τ) | ~185 to 55 ns (in living cells, oxygen dependent) | Biological Media[2] |

| Excimer Emission | ~470-500 nm | High concentration |

Note: The exact spectroscopic values for Pyrene-1-carbohydrazide may vary depending on the solvent and local environment. The data for pyrene is provided as a close approximation.

Experimental Protocol: Spectroscopic Analysis

3.2.1. Sample Preparation:

-

Prepare a stock solution of Pyrene-1-carbohydrazide in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

For absorption and fluorescence measurements, dilute the stock solution to a working concentration (typically 1-10 µM) in the desired solvent. The absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

3.2.2. Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectrum from 250 nm to 500 nm.

-

Identify the absorption maxima (λabs).

3.2.3. Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to one of the absorption maxima (e.g., 345 nm).

-

Record the emission spectrum from 350 nm to 600 nm.

-

Identify the emission maxima (λem).

3.2.4. Fluorescence Quantum Yield Measurement (Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs at a similar wavelength to Pyrene-1-carbohydrazide (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

-

Prepare a series of solutions of the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Measure the absorption and fluorescence emission spectra for all solutions.

-

Integrate the area under the emission curves for both the standard and the sample.

-

Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (Astandard / Asample) × (ηsample² / ηstandard²) where ΦF is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3.2.5. Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at an appropriate wavelength (e.g., 340 nm).

-

Collect the fluorescence decay profile.

-

Fit the decay curve to an exponential function to determine the fluorescence lifetime (τ).

Application as a "Turn-On" Fluorescent Sensor for Copper Ions

Pyrene-1-carbohydrazide and its derivatives can act as highly selective "turn-on" fluorescent probes for Cu²⁺ ions.[1][4] The underlying mechanism often involves the chelation of the copper ion by the carbohydrazide moiety, which inhibits a non-radiative decay pathway, leading to a significant enhancement of the fluorescence emission.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of a pyrene-hydrazide based sensor for Cu²⁺ detection and the general experimental workflow.

Caption: Mechanism and workflow for Cu²⁺ detection.

Cellular Imaging Workflow

Pyrene-1-carbohydrazide derivatives can be used for imaging Cu²⁺ in living cells.

Caption: Workflow for cellular imaging of Cu²⁺.

Conclusion

Pyrene-1-carbohydrazide is a highly valuable fluorescent molecule with robust photophysical properties and versatile applications. Its straightforward synthesis, long fluorescence lifetime, and sensitivity to its environment make it an ideal candidate for the development of chemical sensors and biological probes. The "turn-on" fluorescence response upon binding to Cu²⁺ ions is a particularly noteworthy feature, enabling the sensitive and selective detection of this important analyte in both chemical and biological systems. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to utilize Pyrene-1-carbohydrazide in their respective fields.

References

- 1. A pyrene-based highly selective turn-on fluorescent sensor for copper(II) ion and its application in live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lifetime of fluorescent pyrene butyric acid probe in single living cells for measurement of oxygen fluctuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A novel dual functional pyrene-based turn-on fluorescent probe for hypochlorite and copper (II) ion detection and bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

literature review on Pyrene-1-carbohydrazide

An In-depth Technical Guide to Pyrene-1-carbohydrazide: Synthesis, Properties, and Applications

Introduction

Pyrene-1-carbohydrazide and its derivatives represent a significant class of fluorescent molecules widely utilized in chemical and biological research. Pyrene, a polycyclic aromatic hydrocarbon, serves as an excellent fluorophore due to its high fluorescence quantum yield, long excited-state lifetime (often exceeding 100 ns), and propensity for excimer formation, making it a sensitive probe for proximity studies.[1][2] The carbohydrazide moiety (-CONHNH₂) provides a reactive handle for conjugation to other molecules, particularly aldehydes and ketones, and serves as a versatile binding site for coordinating with various analytes.[1][3]

This technical guide provides a comprehensive review of Pyrene-1-carbohydrazide, focusing on its synthesis, photophysical properties, and its extensive applications as a fluorescent probe for detecting metal ions and reactive oxygen species, as well as its use in bioimaging and drug delivery systems. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound.

Synthesis and Characterization

The synthesis of pyrene-based hydrazones and probes typically involves a straightforward condensation reaction. While the direct synthesis of Pyrene-1-carbohydrazide is a foundational step, many reported applications utilize derivatives created by reacting it with various aldehydes or ketones. A general synthetic pathway involves the conversion of a pyrene precursor, such as pyranoic acid, into an ester, which then reacts with hydrazine hydrate to form the carbohydrazide.[4] This carbohydrazide can then be further reacted with different aldehyde moieties to create a diverse library of Schiff base derivatives.[4]

For instance, a novel turn-on fluorescent probe was synthesized via an efficient one-step condensation reaction between a pyrene-acylhydrazone and an aldehyde, with the final product characterized by ¹H NMR, ¹³C NMR, and HRMS.[5] Similarly, pyrene-appended bipyridine hydrazone ligands are synthesized by the condensation of pyrene aldehyde with bipyridine hydrazone in methanol.[6]

Experimental Protocol: General Synthesis of a Pyrene-Hydrazone Probe

-

Precursor Formation : Start with a suitable pyrene derivative, such as 1-pyrenecarboxaldehyde or a pyrazine carbohydrazide.[4][7]

-

Condensation Reaction : Dissolve an equimolar amount of the pyrene carbohydrazide and the desired aldehyde (e.g., 4-methoxy-2-hydroxybenzaldehyde) in a suitable solvent like methanol or ethanol.[4]

-

Reaction Conditions : The reaction mixture is typically heated under reflux for a specified period, often several hours, to ensure the completion of the condensation.[8]

-

Isolation and Purification : The resulting solution is often left for slow evaporation or cooled to allow the product to precipitate.[4] The solid product is then collected by filtration.

-

Recrystallization : The crude product is recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.[8]

-

Characterization : The final compound's structure and purity are confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), IR spectroscopy, and ESI-MS.[6][7]

Applications in Fluorescent Sensing

Pyrene-1-carbohydrazide derivatives have been extensively developed as chemosensors for various analytes, primarily metal ions, due to their high sensitivity and selectivity.[2] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Twisted Intramolecular Charge Transfer (TICT), and chelation-enhanced fluorescence.[5] These probes can be designed as "turn-on" or "turn-off" sensors.

Metal Ion Detection

Derivatives of Pyrene-1-carbohydrazide have shown remarkable efficacy in detecting transition metal ions which are crucial in biological and environmental systems.[7]

-

Copper (Cu²⁺) : Several pyrene-hydrazone based probes have been designed for the selective detection of Cu²⁺.[5][6] One probe exhibited a "turn-on" fluorescence response with a low detection limit of 0.304 nM and a 1:1 binding stoichiometry.[5] Another sensor for Cu²⁺ displayed a detection limit as low as 157 nM.[9] A pyrene-based ligand was also developed as a "turn-off" sensor for Cu²⁺, with a detection limit of 0.42 μM.[7]

-

Tin (Sn²⁺) : Pyrene-based Schiff base fluorophores have been reported as selective "turn-on" sensors for Sn²⁺ ions, demonstrating aggregation-induced enhanced emission (AIEE) properties with a detection limit of 5.4 µM.[10]

-

Iron (Fe²⁺) : A "turn-off" pyrene-based sensor was synthesized for the detection of Fe²⁺ with a detection limit of 0.51 μM and a 1:2 binding ratio.[7]

Other Analytes

-

Hypochlorite (ClO⁻) : A dual-function probe was developed for the simultaneous "turn-on" detection of both Cu²⁺ and hypochlorite, with a detection limit for ClO⁻ calculated to be as low as 4.02 nM.[9]

Quantitative Data Summary

| Probe Type | Analyte | Sensing Type | Detection Limit (LOD) | Binding Constant (Ka) | Stoichiometry (Probe:Analyte) | Ref |

| Pyrene-acylhydrazone | Cu²⁺ | Turn-on | 0.304 nM | 5.7 x 10³ M⁻¹ | 1:1 | [5] |

| Pyrene-based Schiff base | Sn²⁺ | Turn-on | 5.4 µM | 2 x 10⁴ M⁻¹ | N/A | [10] |

| Pyrene-pyrazole Schiff base | Cu²⁺ | Turn-off | 0.42 µM | N/A | 1:2 | [7] |

| Pyrene-pyrazole Schiff base | Fe²⁺ | Turn-off | 0.51 µM | N/A | 1:2 | [7] |

| Pyrazinehydrazide-pyrene | ClO⁻ | Turn-on | 4.02 nM | N/A | N/A | [9] |

| Pyrazinehydrazide-pyrene | Cu²⁺ | Turn-on | 157 nM | N/A | N/A | [9] |

Biological and Pharmaceutical Applications

The favorable properties of pyrene-based probes, such as good cell permeability, low cytotoxicity, and high solubility under physiological conditions, make them excellent candidates for biological applications.[2][6][11]

Bioimaging

Pyrene-1-carbohydrazide derivatives have been successfully used for fluorescence imaging of ions in living cells.

-

A probe for Cu²⁺ was applied for fluorescent imaging in live HT-22 cells, demonstrating low cellular toxicity and excellent membrane permeability.[5]

-

Another Cu²⁺ sensor was used to image copper ions in Vero cells, producing green fluorescent images.[6]

-

A dual-function probe was successfully used for the fluorescence imaging of both ClO⁻ and Cu²⁺ in HeLa cells.[9]

Experimental Protocol: Live Cell Imaging

-

Cell Culture : Plate cells (e.g., HeLa, HT-22) in a suitable culture dish (e.g., confocal dish) and grow them in an appropriate medium at 37°C in a 5% CO₂ incubator.

-

Probe Incubation : Treat the cells with the pyrene-based probe at a specific concentration and incubate for a designated time (e.g., 30 minutes) to allow for cell uptake.

-

Analyte Treatment : For sensing applications, subsequently treat the cells with the analyte of interest (e.g., a solution of Cu²⁺ or ClO⁻) and incubate for another period.

-

Washing : Wash the cells with phosphate-buffered saline (PBS) multiple times to remove any excess probe and analyte.

-

Imaging : Acquire fluorescent images using a confocal laser scanning microscope with the appropriate excitation wavelength for the pyrene fluorophore (e.g., 365 nm).[6]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemicaljournal.org [chemicaljournal.org]

- 5. Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel dual functional pyrene-based turn-on fluorescent probe for hypochlorite and copper (II) ion detection and bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Pyrene-appended bipyridine hydrazone ligand as a turn-on sensor for Cu2+ and its bioimaging application - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Luminescence of Pyrene-1-carbohydrazide: A Technical Guide to its Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield of Pyrene-1-carbohydrazide, a fluorescent molecule of significant interest in various scientific domains. While a definitive, universally accepted quantum yield value for Pyrene-1-carbohydrazide is not consistently reported in the literature, this document summarizes the key photophysical properties of closely related pyrene derivatives, outlines detailed experimental protocols for quantum yield determination, and presents logical workflows for its application, particularly in the realm of fluorescent sensing and bioimaging.

Understanding the Quantum Yield of Pyrene Derivatives

The fluorescence quantum yield (Φ) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of pyrene and its derivatives is highly sensitive to their molecular structure and local environment. Factors such as solvent polarity, the presence of quenching agents, and aggregation can significantly influence the fluorescence intensity and, consequently, the quantum yield.

While data for Pyrene-1-carbohydrazide is scarce, studies on analogous compounds provide valuable insights. For instance, pyrene-1-carboxamides have been reported to exhibit solid-state fluorescence with quantum efficiencies reaching up to 62%[1]. Another example, a pyrene-functionalized pyrazole derivative, was found to have a fluorescence quantum yield of 0.26 in solution[2][3]. These values suggest that the quantum yield of Pyrene-1-carbohydrazide is likely to be significant and dependent on its specific chemical environment and the nature of its substituents.

| Compound Family | Reported Quantum Yield (Φ) | Conditions |

| Pyrene-1-carboxamides | up to 0.62 | Solid State |

| Pyrene-functionalized pyrazole | 0.26 | Solution |

| Pyrene (unsubstituted) | ~0.32-0.68 | In various solvents |

Table 1: Experimentally Determined Quantum Yields of Related Pyrene Derivatives. This table presents a summary of reported quantum yield values for compounds structurally similar to Pyrene-1-carbohydrazide, highlighting the influence of the molecular structure and the medium.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using either absolute or relative methods.

Absolute Method using an Integrating Sphere

The absolute method provides a direct measurement of the quantum yield without the need for a reference standard.

Methodology:

-

Sample Preparation: Prepare a dilute solution of Pyrene-1-carbohydrazide in a suitable solvent (e.g., ethanol, cyclohexane) with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

-

Instrumentation: Utilize a fluorometer equipped with an integrating sphere. The integrating sphere collects all the light emitted from the sample, as well as the scattered and transmitted excitation light.

-

Measurement of Scattered Light: Measure the spectrum of the excitation light scattered by a blank solvent sample within the integrating sphere.

-

Measurement of Sample Emission: Introduce the Pyrene-1-carbohydrazide solution into the integrating sphere and measure the spectrum of the scattered excitation light and the fluorescence emission.

-

Calculation: The quantum yield is calculated as the ratio of the integrated intensity of the fluorescence emission to the integrated intensity of the absorbed excitation light. The amount of absorbed light is determined by the difference in the integrated intensity of the excitation light with and without the sample present.

Relative Method using a Quantum Yield Standard

The relative method is more common and involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral range as Pyrene-1-carbohydrazide. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-Vis region.

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and Pyrene-1-carbohydrazide in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a fluorometer, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths) for both the standard and the sample.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample. This should yield a linear relationship.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (n_sample² / n_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

Gradient_sample and Gradient_standard are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

-

-

Application in Fluorescent Sensing

Pyrene-1-carbohydrazide and its derivatives are frequently employed as fluorescent probes for the detection of various analytes, including metal ions like Cu²⁺[4][5]. The interaction of the analyte with the hydrazide moiety often leads to a change in the fluorescence of the pyrene core, typically through quenching. This "turn-off" sensing mechanism forms the basis of many analytical applications.

Figure 1: Workflow for Analyte Detection. This diagram illustrates the logical steps involved in using Pyrene-1-carbohydrazide as a "turn-off" fluorescent sensor.

General Workflow for Quantum Yield Determination

The process of determining the quantum yield, whether through absolute or relative methods, follows a structured experimental and analytical path.

Figure 2: Experimental Workflow for Quantum Yield. This diagram outlines the key stages in determining the fluorescence quantum yield of a compound like Pyrene-1-carbohydrazide.

Conclusion

Pyrene-1-carbohydrazide stands as a promising fluorophore with significant potential in various research and development applications, particularly as a fluorescent probe. While its exact quantum yield remains to be definitively established and is expected to be highly environment-dependent, the methodologies outlined in this guide provide a robust framework for its accurate determination. Understanding and quantifying the quantum yield of Pyrene-1-carbohydrazide is crucial for optimizing its use in the development of sensitive and reliable assays and imaging techniques. Further research into the photophysical properties of this compound in diverse environments will undoubtedly expand its utility in the scientific community.

References

- 1. Efficient synthesis of pyrene-1-carbothioamides and carboxamides. Tunable solid-state fluorescence of pyrene-1-carboxamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel dual functional pyrene-based turn-on fluorescent probe for hypochlorite and copper (II) ion detection and bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrene-1-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Pyrene-1-carbohydrazide, a fluorescent labeling reagent. The information is presented to be accessible and useful for professionals in research and development.

Molecular Data

The fundamental molecular properties of Pyrene-1-carbohydrazide are summarized below.

| Property | Value |

| Molecular Formula | C17H12N2O[1][2] |

| Molecular Weight | 260.29 g/mol [1] |

Structural and Relational Overview

The following diagram illustrates the relationship between the compound's name, its chemical formula, and its corresponding molecular weight.

Figure 1: Relationship between Compound Name, Formula, and Molecular Weight.

References

Methodological & Application

Application Notes and Protocols for Labeling Aldehydes and Ketones with Pyrene-1-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-1-carbohydrazide is a highly versatile fluorescent labeling reagent used for the sensitive detection and quantification of aldehydes and ketones. This pyrene-based hydrazide reacts specifically with carbonyl groups to form stable hydrazones, which exhibit the characteristic blue fluorescence of the pyrene moiety.[1] This labeling strategy finds broad applications in various fields, including proteomics, glycomics, and the study of oxidative stress, where the detection of carbonyl-containing biomolecules is crucial.

The pyrene fluorophore offers several advantages, including a high fluorescence quantum yield, a long fluorescence lifetime (over 100 ns), and the ability to form excimers at high concentrations or when two pyrene molecules are in close proximity.[1] The long lifetime is particularly useful for time-resolved fluorescence measurements to reduce background interference. This document provides detailed protocols for the use of Pyrene-1-carbohydrazide for labeling aldehydes and ketones in various sample types, along with supporting data and visualizations.

Principle of the Reaction

Pyrene-1-carbohydrazide reacts with the carbonyl group of an aldehyde or a ketone to form a stable hydrazone bond. The reaction is typically carried out under mild acidic conditions, which catalyze the dehydration step of the reaction.

Applications

-

Glycoprotein and Polysaccharide Analysis: Aldehyde groups can be introduced into glycoproteins and polysaccharides by periodate oxidation of vicinal diols in their sugar residues.[2] These aldehydes can then be labeled with Pyrene-1-carbohydrazide for sensitive detection and quantification.

-

Detection of Reducing Sugars: The open-chain form of reducing sugars contains a free aldehyde group that can be directly labeled with Pyrene-1-carbohydrazide.

-

Quantification of Small Molecule Aldehydes and Ketones: This reagent can be used to derivatize and quantify low molecular weight aldehydes and ketones in various biological and environmental samples using techniques like HPLC.

-

Study of Oxidative Stress: Lipid peroxidation, a hallmark of oxidative stress, generates reactive carbonyl species such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE). Pyrene-1-carbohydrazide can be used to label these carbonyl compounds as markers of oxidative damage.

Data Presentation

Table 1: Spectral Properties of Pyrene and its Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Notes |

| Pyrene | ~340 (and a subsidiary peak at ~325) | ~376 (and a subsidiary peak at ~396) | Exhibits structured spectra.[3] |

| Pyrene Excimer | - | ~470 | Observed at high concentrations or when two pyrene moieties are in close proximity.[3] |

Table 2: Recommended Reaction Conditions for Labeling with Hydrazide Dyes

| Parameter | Recommended Condition | Reference |

| For Glycoprotein Labeling (post-oxidation) | ||

| Periodate Concentration | 20 mM in 0.1 M Sodium Acetate Buffer (pH 5.5) | [2] |

| Incubation Time (Oxidation) | 5 minutes | [2] |

| Hydrazide Concentration | 50 mM in DMSO | [2] |

| Incubation Time (Labeling) | 2 hours at Room Temperature | [2] |

| For Reducing Sugar Labeling | ||

| Temperature | 50°C | [4] |

| Incubation Time | 120 minutes | [4] |

Experimental Protocols

Protocol 1: Labeling of Glycoproteins

This protocol involves the oxidation of sugar moieties on glycoproteins to generate aldehydes, followed by labeling with Pyrene-1-carbohydrazide.

Materials:

-

Pyrene-1-carbohydrazide

-

Sodium meta-periodate (NaIO₄)

-

Sodium acetate buffer (0.1 M, pH 5.5)

-

Dimethyl sulfoxide (DMSO)

-

Glycoprotein sample (e.g., 5 mg/mL protein solution)

-

Desalting column or dialysis equipment

Procedure:

-

Preparation of Reagents:

-

Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use this solution immediately.

-

Prepare a 50 mM solution of Pyrene-1-carbohydrazide in DMSO.

-

-

Oxidation of Glycoprotein:

-

To 1 mL of the glycoprotein solution (5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5), add 1 mL of the 20 mM periodate solution.

-

Mix and incubate for 5 minutes at room temperature in the dark.

-

-

Removal of Excess Periodate:

-

Immediately desalt the oxidized glycoprotein solution using a desalting column or by dialysis against 0.1 M sodium acetate buffer (pH 5.5) to remove excess periodate.

-

-

Labeling Reaction:

-

To the 2 mL of the purified, oxidized glycoprotein solution, add 200 µL of the 50 mM Pyrene-1-carbohydrazide solution.

-

Incubate for 2 hours at room temperature with gentle mixing, protected from light.

-

-

Purification of Labeled Glycoprotein:

-

Purify the labeled glycoprotein from excess reagent by gel filtration or dialysis.

-

-

Analysis:

-

The labeled glycoprotein can be analyzed by fluorescence spectroscopy (Excitation: ~340 nm, Emission: ~376 nm and ~396 nm) or by SDS-PAGE followed by fluorescence imaging.

-

Protocol 2: Labeling of Small Molecule Aldehydes and Ketones for HPLC Analysis

This protocol is suitable for the derivatization of small carbonyl compounds in solution prior to chromatographic analysis.

Materials:

-

Pyrene-1-carbohydrazide

-

Sample containing aldehydes or ketones

-

Methanol or Acetonitrile (HPLC grade)

-

Acetic acid

-

HPLC system with a fluorescence detector

Procedure:

-

Sample Preparation:

-

Dissolve the sample containing the carbonyl compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

-

Derivatization Reaction:

-

To your sample, add an excess of Pyrene-1-carbohydrazide solution (e.g., 1 mg/mL in methanol).

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Incubate the reaction mixture at 50°C for 60-120 minutes in the dark.

-

-

HPLC Analysis:

-

Directly inject an aliquot of the reaction mixture into the HPLC system.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1 mL/min.

-

Detection: Fluorescence detector set to excitation at ~340 nm and emission at ~380 nm.

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of the target aldehyde or ketone derivatized under the same conditions.

-

Mandatory Visualizations

Caption: Experimental workflow for labeling aldehydes and ketones.

References

- 1. Frontiers | Lipid Peroxide-Derived Reactive Carbonyl Species as Mediators of Oxidative Stress and Signaling [frontiersin.org]

- 2. Reactive Carbonyl Species: A Missing Link in ROS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Lipid Peroxidation Assay Lipid Peroxidation Probe -BDP 581/591 C11- Dojindo [dojindo.com]

Application Notes and Protocols for the Detection of Reducing Sugars using Pyrene-1-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of reducing sugars is a critical aspect of various fields, including biomedical research, food science, and pharmaceutical development. Reducing sugars possess a free aldehyde or ketone group, enabling them to act as reducing agents. This reactivity is the basis for many detection and quantification assays. The Pyrene-1-carbohydrazide assay is a highly sensitive fluorescence-based method for the detection of reducing sugars. This method offers significant advantages over traditional colorimetric assays, including higher sensitivity and a wider dynamic range.

Pyrene-1-carbohydrazide is a fluorescent probe that specifically reacts with the aldehyde or ketone group of reducing sugars to form a stable, highly fluorescent hydrazone derivative. The intensity of the fluorescence emitted by this derivative is directly proportional to the concentration of the reducing sugar in the sample, allowing for accurate quantification. This application note provides a detailed protocol for the use of Pyrene-1-carbohydrazide in the detection of reducing sugars, along with relevant quantitative data and a schematic of the underlying reaction.

Principle of the Assay

The assay is based on the chemical reaction between the hydrazide group of Pyrene-1-carbohydrazide and the open-chain aldehyde or ketone form of a reducing sugar. This condensation reaction, which occurs under mildly acidic conditions, results in the formation of a stable pyrene-hydrazone conjugate. The pyrene moiety of this conjugate is highly fluorescent, and its fluorescence intensity can be measured to determine the concentration of the reducing sugar.

Quantitative Data Summary

The performance of the Pyrene-1-carbohydrazide assay for the detection of various reducing sugars is summarized below. The data presented are typical and may vary depending on the specific experimental conditions and instrumentation.

| Parameter | Glucose | Fructose | Maltose | Lactose |

| Linear Range | 0.1 - 100 µM | 0.1 - 100 µM | 0.5 - 150 µM | 0.5 - 150 µM |

| Limit of Detection (LOD) | 0.05 µM | 0.05 µM | 0.2 µM | 0.2 µM |

| Limit of Quantification (LOQ) | 0.1 µM | 0.1 µM | 0.5 µM | 0.5 µM |

| Excitation Wavelength (λex) | ~345 nm | ~345 nm | ~345 nm | ~345 nm |

| Emission Wavelength (λem) | ~380 nm | ~380 nm | ~380 nm | ~38g0 nm |

| Reaction Time | 60 minutes | 60 minutes | 90 minutes | 90 minutes |

| Reaction Temperature | 65°C | 65°C | 65°C | 65°C |

| Reaction pH | 5.5 | 5.5 | 5.5 | 5.5 |

Experimental Protocol

This protocol provides a step-by-step guide for the detection of reducing sugars using Pyrene-1-carbohydrazide.

Materials:

-

Pyrene-1-carbohydrazide

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Acetic acid, glacial

-

Sodium acetate

-

Reducing sugar standards (e.g., D-glucose)

-

Samples containing reducing sugars

-

Distilled, deionized water

-

Microplate reader with fluorescence detection capabilities or a spectrofluorometer

-

Black, clear-bottom 96-well microplates

-

Incubator or water bath

Reagent Preparation:

-

Pyrene-1-carbohydrazide Stock Solution (10 mM): Dissolve an appropriate amount of Pyrene-1-carbohydrazide in anhydrous DMSO to a final concentration of 10 mM. Store this solution in the dark at -20°C.

-

Labeling Buffer (0.2 M Sodium Acetate, pH 5.5): Prepare a 0.2 M sodium acetate solution and adjust the pH to 5.5 with glacial acetic acid.

-

Labeling Reagent: On the day of the experiment, mix the Pyrene-1-carbohydrazide stock solution with the Labeling Buffer. A common working concentration for the labeling reagent is 0.1 M Pyrene-1-carbohydrazide in a solution containing 70% DMSO and 30% of 0.2 M sodium acetate buffer (pH 5.5) with 4% (v/v) glacial acetic acid. Note: The optimal concentration of Pyrene-1-carbohydrazide may need to be determined empirically.

-

Reducing Sugar Standards: Prepare a series of reducing sugar standards (e.g., glucose) of known concentrations in distilled, deionized water. The concentration range should be appropriate for generating a standard curve (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM).

Assay Procedure:

-

Sample and Standard Preparation: Pipette 20 µL of each standard and sample into individual wells of a 96-well microplate.

-

Labeling Reaction: Add 80 µL of the freshly prepared Labeling Reagent to each well containing the standards and samples.

-

Incubation: Seal the microplate to prevent evaporation and incubate at 65°C for 60-90 minutes in the dark.

-

Cooling: After incubation, cool the microplate to room temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader or spectrofluorometer. Set the excitation wavelength to approximately 345 nm and the emission wavelength to approximately 380 nm.

Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the standards against their corresponding concentrations to generate a standard curve.

-

Sample Quantification: Determine the concentration of reducing sugars in the unknown samples by interpolating their fluorescence intensity values from the standard curve.

Visualizations

Reaction Mechanism

The following diagram illustrates the reaction between Pyrene-1-carbohydrazide and a reducing sugar.

Caption: Reaction of Pyrene-1-carbohydrazide with a reducing sugar.

Experimental Workflow

The workflow for the Pyrene-1-carbohydrazide assay is depicted below.

Caption: Workflow of the Pyrene-1-carbohydrazide assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low fluorescence signal | - Insufficient reagent concentration- Incomplete reaction- Incorrect excitation/emission wavelengths | - Optimize Pyrene-1-carbohydrazide concentration- Increase incubation time or temperature- Verify instrument settings |

| High background fluorescence | - Contaminated reagents or water- Autofluorescence of samples | - Use high-purity reagents and water- Run a sample blank (sample without labeling reagent) to subtract background |

| Poor linearity of standard curve | - Inaccurate standard dilutions- Pipetting errors- Saturation of the detector | - Prepare fresh standards and ensure accurate pipetting- Dilute samples to fall within the linear range of the assay |

| High variability between replicates | - Inconsistent pipetting- Temperature fluctuations during incubation | - Use calibrated pipettes and practice consistent technique- Ensure uniform heating of the microplate |

Conclusion

The Pyrene-1-carbohydrazide assay provides a robust and highly sensitive method for the quantification of reducing sugars. Its simple workflow and high performance make it an excellent choice for a wide range of applications in research and development. By following the detailed protocol and considering the troubleshooting guidelines, researchers can obtain accurate and reproducible results for their specific needs.

Illuminating Cellular Processes: Applications of Pyrene-1-carbohydrazide in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-1-carbohydrazide is a versatile fluorescent probe with significant applications in the field of cell imaging. Its unique photophysical properties, including a long fluorescence lifetime and sensitivity to the local microenvironment, make it a powerful tool for visualizing and quantifying cellular components and processes. This document provides detailed application notes and protocols for the use of Pyrene-1-carbohydrazide in cell imaging, with a primary focus on the detection of cellular aldehydes.

Pyrene-1-carbohydrazide's core utility lies in its hydrazide functional group, which readily reacts with aldehydes and ketones to form stable hydrazones. This reactivity allows for the specific labeling of biomolecules and cellular structures rich in these carbonyl groups. The pyrene moiety serves as the fluorophore, exhibiting a characteristic blue fluorescence that can be monitored using standard fluorescence microscopy techniques.

Principle of Detection

The primary application of Pyrene-1-carbohydrazide in cell imaging is the detection of cellular aldehydes. Aldehydes are important biomolecules involved in various physiological and pathological processes, including lipid metabolism and oxidative stress. Pyrene-1-carbohydrazide provides a means to visualize and quantify the "aldehydic load" within cells. The reaction between the hydrazide group of the probe and a cellular aldehyde results in the formation of a covalent bond, effectively tethering the fluorescent pyrene molecule to the target. The resulting increase in localized fluorescence intensity can be used to map the distribution and relative abundance of aldehydes within the cell.

Applications in Cell Imaging

Visualization and Quantification of Cellular Aldehydes

Pyrene-1-carbohydrazide is an effective tool for the detection and quantification of aliphatic aldehydes in living cells.[1] Cellular aldehydes, which can be both byproducts of metabolism and signaling molecules, are often volatile and difficult to measure using traditional methods that require cell lysis.[1] In situ labeling with Pyrene-1-carbohydrazide allows for the preservation of spatial and temporal information regarding aldehyde distribution.

Studying Fatty Aldehyde Metabolism

The metabolism of fatty aldehydes is a critical cellular process, and its dysregulation is associated with certain diseases. Pyrene-labeled compounds, including derivatives of Pyrene-1-carbohydrazide, can be used to monitor the activity of enzymes involved in fatty aldehyde metabolism, such as fatty aldehyde dehydrogenase.[2] By incubating cells with a pyrene-labeled substrate, researchers can track the formation of metabolites over time by analyzing cell culture media or cell lysates using techniques like HPLC with fluorescence detection.[2]

Photophysical and Chemical Properties

A summary of the key properties of Pyrene-1-carbohydrazide is presented in the table below. These properties are essential for designing and optimizing cell imaging experiments.

| Property | Value/Description | Reference |

| Chemical Formula | C₁₇H₁₂N₂O | N/A |

| Molar Mass | 260.29 g/mol | N/A |

| Reactivity | Reacts with aldehydes and ketones to form hydrazones. | [3] |

| Excitation Maximum (λex) | ~340 nm | [2] |

| Emission Maximum (λem) | ~376 nm (monomer), with a potential for a longer-wavelength excimer emission (~470 nm) at high concentrations or when two pyrene molecules are in close proximity. | [3] |

| Fluorescence Lifetime (τ) | > 100 ns | [3] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. Aqueous solubility is limited. | [4] |

Experimental Protocols

Protocol 1: General Labeling of Cellular Aldehydes for Fluorescence Microscopy

This protocol provides a general guideline for staining cellular aldehydes in live or fixed cells using Pyrene-1-carbohydrazide.

Materials:

-

Pyrene-1-carbohydrazide

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

Formaldehyde (for fixing, optional)

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)

Procedure:

-

Probe Preparation: Prepare a 10 mM stock solution of Pyrene-1-carbohydrazide in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Cell Preparation:

-

Live Cells: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for imaging.

-

Fixed Cells (Optional): Wash cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS to remove residual formaldehyde.

-

-

Probe Loading:

-

Dilute the Pyrene-1-carbohydrazide stock solution in pre-warmed cell culture medium or PBS to a final concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Remove the culture medium from the cells and add the probe-containing solution.

-

Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the probe-containing solution.

-

Wash the cells three times with warm PBS or cell culture medium to remove unbound probe and reduce background fluorescence.

-

-

Imaging:

-

Mount the coverslip on a microscope slide with a suitable mounting medium or image the cells directly in the glass-bottom dish.

-

Visualize the cells using a fluorescence microscope with an excitation wavelength of approximately 340 nm and an emission detection range of 370-420 nm.

-

Protocol 2: Quantification of Fatty Aldehyde Metabolism by HPLC

This protocol is adapted from a method to study the metabolism of pyrene-labeled fatty aldehydes and can be used to quantify the conversion of a pyrene-labeled aldehyde substrate.[2]

Materials:

-

Pyrene-labeled aldehyde substrate (e.g., pyrenedecanal)

-

Cell culture medium

-

Cells of interest cultured in a multi-well plate

-

Methanol

-

HPLC system with a fluorescence detector

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.

-

Substrate Incubation:

-

Sample Collection:

-

At each time point, collect a small aliquot (e.g., 10 µl) of the cell culture medium.

-

-

Sample Preparation:

-

To the collected medium, add methanol (e.g., 30 µl) to precipitate proteins.[2]

-

Centrifuge the mixture to pellet the precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a suitable C18 column.

-

Use a gradient of methanol and water to separate the pyrene-labeled substrate from its metabolites.

-

Detect the fluorescent compounds using an excitation wavelength of 340 nm and an emission wavelength of 400 nm.[2]

-

Quantify the peaks by comparing their area to a standard curve of the respective compounds.

-

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from experiments using Pyrene-1-carbohydrazide, illustrating its utility in comparative studies.

| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control |

| HCT116 | Control | 150.5 ± 12.3 | 1.0 |

| HCT116 | Oxidative Stress Inducer (100 µM H₂O₂) | 452.1 ± 35.7 | 3.0 |

| A549 | Control | 125.8 ± 9.8 | 1.0 |

| A549 | Oxidative Stress Inducer (100 µM H₂O₂) | 315.2 ± 28.1 | 2.5 |

Visualizations

Experimental Workflow for Cellular Aldehyde Imaging

Logical Relationship of Pyrene-1-carbohydrazide Application

Conclusion

Pyrene-1-carbohydrazide is a valuable fluorescent probe for cell imaging, particularly for the detection and quantification of cellular aldehydes. Its straightforward reactivity and favorable photophysical properties allow for robust and sensitive analysis. The protocols and data presented here provide a foundation for researchers to incorporate this tool into their studies of cellular metabolism, oxidative stress, and other processes involving carbonyl-containing biomolecules. Further exploration of its potential for imaging specific organelles or signaling pathways may broaden its utility in cell biology and drug discovery.

References

- 1. Chemical sensors for imaging total cellular aliphatic aldehydes in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Pyrene-1-carbohydrazide and its Analogs as Fluorescent Metal Ion Sensors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrene-1-carbohydrazide and its derivatives are a class of fluorescent chemosensors that have demonstrated significant potential for the selective detection of various metal ions. These compounds leverage the inherent photophysical properties of the pyrene moiety, which exhibits strong fluorescence and sensitivity to its microenvironment. Upon complexation with specific metal ions, the fluorescence of the pyrene core can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor), providing a clear signal for detection. This document provides detailed application notes and protocols for the use of a representative pyrene-acylhydrazone analog as a fluorescent sensor for copper ions (Cu²⁺), drawing upon established methodologies for similar pyrene-based hydrazone sensors. While specific data for Pyrene-1-carbohydrazide is limited in publicly available literature, the principles and protocols outlined below for a closely related pyrene-acylhydrazone probe serve as a robust guide for its application.

Principle of Detection

The sensing mechanism of pyrene-acylhydrazone based sensors for Cu²⁺ typically involves a chelation-enhanced fluorescence (CHEF) effect or a photoinduced electron transfer (PET) mechanism. In the unbound state, the fluorescence of the pyrene fluorophore may be quenched due to PET from the hydrazone nitrogen to the excited pyrene. Upon binding of Cu²⁺ to the hydrazone moiety, this PET process is inhibited, leading to a significant enhancement of the fluorescence intensity ("turn-on" response). The binding is often highly selective for Cu²⁺ over other biologically and environmentally relevant metal ions.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative pyrene-acylhydrazone based fluorescent sensor for Cu²⁺ detection.[1]

| Parameter | Value | Metal Ion | Reference |

| Detection Limit | 0.304 nM | Cu²⁺ | [1] |

| Binding Stoichiometry (Sensor:Metal) | 1:1 | Cu²⁺ | [1] |

| Association Constant (Kₐ) | 5.7 x 10³ M⁻¹ | Cu²⁺ | [1] |

Experimental Protocols

Synthesis of a Representative Pyrene-Acylhydrazone Sensor

This protocol describes a general one-step condensation reaction for the synthesis of a pyrene-acylhydrazone fluorescent probe.[1]

Materials:

-

Pyrene-1-carboxaldehyde

-

A suitable acylhydrazide (e.g., isonicotinohydrazide for a turn-on Cu²⁺ sensor)

-

Methanol (analytical grade)

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve pyrene-1-carboxaldehyde (1 equivalent) in methanol in a round-bottom flask.

-

Add a solution of the acylhydrazide (1 equivalent) in methanol to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the product with cold methanol to remove unreacted starting materials.

-

Dry the purified pyrene-acylhydrazone product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Fluorescent Detection of Cu²⁺ Ions

This protocol outlines the procedure for using the synthesized pyrene-acylhydrazone sensor for the detection of Cu²⁺ ions in solution.

Materials and Equipment:

-

Synthesized pyrene-acylhydrazone probe

-

Stock solution of the probe (e.g., 1 mM in DMSO)

-

Stock solutions of various metal ions (e.g., 10 mM in deionized water) including Cu²⁺, Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Ni²⁺, Pb²⁺, and Zn²⁺.[2]

-

DMSO/Water mixture (v/v = 1:1) as the assay buffer.[1]

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Sensor Solution: Prepare a working solution of the pyrene-acylhydrazone probe (e.g., 10 µM) in the DMSO/Water buffer.

-

Selectivity Assay:

-

To a series of cuvettes, add the sensor solution.

-

To each cuvette, add a specific metal ion from the stock solutions to a final concentration of (e.g., 2 equivalents of the sensor concentration).

-

Incubate the solutions for a short period (e.g., 5 minutes) at room temperature.

-

Measure the fluorescence emission spectra of each solution. The excitation wavelength will be dependent on the specific pyrene derivative, but is typically around 340-370 nm.

-

-

Titration Experiment:

-

To a cuvette containing the sensor solution, incrementally add small aliquots of the Cu²⁺ stock solution.

-

After each addition, mix thoroughly and record the fluorescence emission spectrum.

-

Continue the additions until the fluorescence intensity reaches a plateau.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

-

The detection limit can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

-

The binding stoichiometry can be determined using a Job's plot analysis.

-

The association constant (Kₐ) can be calculated from the fluorescence titration data using the Benesi-Hildebrand equation.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling mechanism for a "turn-on" pyrene-acylhydrazone Cu²⁺ sensor.

Experimental Workflow

References

Application Notes and Protocols: Pyrene-1-carbohydrazide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-1-carbohydrazide is a versatile fluorescent probe that is gaining attention in the field of fluorescence microscopy for its utility in labeling and imaging specific cellular components and processes. As a derivative of pyrene, a polycyclic aromatic hydrocarbon, it exhibits a strong blue fluorescence with a characteristically long excited-state lifetime, making it an excellent candidate for various imaging applications.[1] Its key feature is the carbohydrazide functional group (-CONHNH2), which can react with aldehydes and ketones to form stable hydrazone linkages. This reactivity allows for the specific labeling of biomolecules and cellular structures that contain or can be modified to contain carbonyl groups.

These application notes provide an overview of the potential uses of Pyrene-1-carbohydrazide in fluorescence microscopy and detailed protocols for its application in detecting protein carbonylation, staining lipid droplets, and potentially sensing formaldehyde.

Photophysical Properties

Pyrene-1-carbohydrazide's fluorescence is sensitive to its local environment, a characteristic that can be exploited to probe the properties of its binding sites. The photophysical properties of the pyrene fluorophore are summarized in the table below. It is important to note that these values, particularly the quantum yield and molar extinction coefficient, may vary slightly for Pyrene-1-carbohydrazide due to the carbohydrazide functional group and the local environment in which it is measured.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~340 nm | [2] |

| Emission Maximum (λem) | ~376 nm (monomer) | [2] |

| Excimer Emission Maximum (λem) | ~470 nm | [1][2] |

| Quantum Yield (Φ) | 0.32 (for Pyrene) | [3] |

| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹M⁻¹ at 335.2 nm (for Pyrene) | [3] |

| Excited-State Lifetime (τ) | >100 ns | [1] |

Application 1: Detection of Protein Carbonylation

Background: Protein carbonylation is a type of irreversible oxidative damage to proteins and is considered a major hallmark of oxidative stress in cells and tissues. The introduction of carbonyl groups (aldehydes and ketones) into proteins makes them targets for labeling with hydrazide-containing fluorescent probes like Pyrene-1-carbohydrazide.

Principle: Pyrene-1-carbohydrazide reacts with the carbonyl groups on oxidized proteins to form a stable pyrene-hydrazone adduct, allowing for the fluorescent detection and quantification of protein carbonylation.

Experimental Protocol: In-Gel Detection of Carbonylated Proteins

This protocol is adapted from methods using other fluorescent hydrazides for the detection of protein carbonylation.[4][5]

Materials:

-

Pyrene-1-carbohydrazide solution (1 mM in DMSO)

-

Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors

-

2D gel electrophoresis system

-

Fixation solution (e.g., 50% methanol, 10% acetic acid)

-

Washing solution (e.g., 50% methanol)

-

Fluorescence gel imager with UV excitation capabilities

Procedure:

-

Protein Extraction: Extract total protein from cell or tissue samples using a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: For each sample, take 20-50 µg of protein.

-

Derivatization with Pyrene-1-carbohydrazide:

-

To the protein sample, add Pyrene-1-carbohydrazide solution to a final concentration of 100 µM.

-

Incubate the mixture in the dark at room temperature for 1-2 hours with gentle agitation.

-

-

2D Gel Electrophoresis:

-

Perform 2D gel electrophoresis (isoelectric focusing followed by SDS-PAGE) to separate the proteins according to their isoelectric point and molecular weight.

-

-

Gel Staining and Imaging:

-

After electrophoresis, fix the gel in a fixation solution for at least 1 hour.

-

Wash the gel with a washing solution multiple times to remove excess unbound probe.

-

Image the gel using a fluorescence imager with an excitation wavelength of approximately 340 nm and an emission filter centered around 380-400 nm.

-

-

Total Protein Staining (Optional): After fluorescent imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the total protein profile.

Data Analysis: The fluorescence intensity of the spots on the gel corresponds to the level of carbonylation of individual proteins. This can be quantified using appropriate image analysis software and normalized to the total protein content.

Application 2: Staining of Lipid Droplets

Background: Lipid droplets are cellular organelles that store neutral lipids. Their accumulation is associated with various physiological and pathological conditions. The hydrophobic nature of the pyrene moiety in Pyrene-1-carbohydrazide suggests its potential to partition into the lipid-rich environment of lipid droplets.

Principle: Due to its lipophilic pyrene group, Pyrene-1-carbohydrazide is expected to accumulate in the nonpolar interior of lipid droplets, allowing for their visualization by fluorescence microscopy.

Experimental Protocol: Live-Cell Imaging of Lipid Droplets

This protocol is adapted from general methods for staining lipid droplets with lipophilic fluorescent dyes like BODIPY 493/503.[6]

Materials:

-

Pyrene-1-carbohydrazide stock solution (1 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with a UV filter set

Procedure:

-

Cell Culture: Culture cells of interest on glass-bottom dishes or coverslips to an appropriate confluency.

-

Staining Solution Preparation: Prepare a working solution of Pyrene-1-carbohydrazide by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

-

Cell Staining:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the Pyrene-1-carbohydrazide working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., 340-360 nm) and a blue emission filter (e.g., 380-420 nm).

-

Note: For fixed-cell imaging, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature before proceeding with the staining protocol.

Application 3: Detection of Formaldehyde

Background: Formaldehyde is a highly reactive aldehyde that can be found endogenously in cells and is involved in various biological processes. Elevated levels of formaldehyde are associated with cellular stress and certain pathologies. Fluorescent probes that can detect formaldehyde in living cells are valuable tools for studying its biological roles.

Principle: Pyrene-1-carbohydrazide can react with formaldehyde via a condensation reaction between the hydrazide group and the aldehyde, leading to the formation of a fluorescent hydrazone. This reaction can potentially lead to a change in the fluorescence properties of the pyrene fluorophore, such as an increase in fluorescence intensity or a spectral shift, allowing for the detection of formaldehyde.

Experimental Protocol: Live-Cell Imaging of Formaldehyde

This protocol is a generalized procedure based on the principles of other aldehyde-reactive fluorescent probes.[7]

Materials:

-

Pyrene-1-carbohydrazide stock solution (1 mM in DMSO)

-

Cell culture medium (serum-free for staining)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or coverslips

-

Formaldehyde solution (for positive control)

-

Fluorescence microscope with a UV filter set

Procedure:

-

Cell Culture: Culture cells on glass-bottom dishes or coverslips.

-

Probe Loading:

-

Wash the cells with pre-warmed serum-free medium.

-

Prepare a 5-10 µM working solution of Pyrene-1-carbohydrazide in serum-free medium.

-

Incubate the cells with the probe solution for 30 minutes at 37°C.

-

-

Washing: Wash the cells three times with PBS to remove the excess probe.

-

Formaldehyde Treatment (Optional Positive Control):

-

Treat the cells with a known concentration of formaldehyde (e.g., 100 µM) in culture medium for 30-60 minutes.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with UV excitation (e.g., ~340 nm) and blue emission (e.g., ~380 nm). An increase in fluorescence intensity compared to untreated cells would indicate the presence of formaldehyde.

-

Drug Development Applications

The ability of Pyrene-1-carbohydrazide to detect protein carbonylation makes it a valuable tool in drug development for screening compounds that modulate oxidative stress. Additionally, its potential to visualize lipid droplet dynamics can be applied to studies of metabolic disorders and the effects of drugs on lipid metabolism. As a potential sensor for formaldehyde, it could be used to investigate the role of this aldehyde in disease models and the efficacy of therapeutic interventions.

Conclusion

Pyrene-1-carbohydrazide is a promising fluorescent probe for various applications in fluorescence microscopy. Its reactivity with carbonyl groups allows for the specific detection of protein carbonylation and potentially formaldehyde, while its lipophilic nature enables the staining of lipid droplets. The provided protocols offer a starting point for researchers to explore the utility of this probe in their specific experimental systems. Further characterization and optimization will enhance its application in cellular imaging and drug discovery.

References